molecular formula C13H10ClNO4 B1324970 Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate CAS No. 952182-77-3

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

Cat. No.: B1324970
CAS No.: 952182-77-3
M. Wt: 279.67 g/mol
InChI Key: MPFYSHFHHDAGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C13H10ClNO4 . As an ester derivative incorporating both an isoxazole ring and a 4-chlorobenzoyl moiety, this substance serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Researchers utilize this compound for the synthesis and exploration of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity. The presence of the isoxazole ring, a privileged structure in drug discovery, makes this compound a key precursor in constructing libraries of molecules for high-throughput screening. It is strictly for research applications such as method development in analytical chemistry, process chemistry optimization, and investigations into structure-activity relationships. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYSHFHHDAGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Ring Formation via Hydroxylamine Cyclization

A common and industrially relevant approach to prepare isoxazole derivatives involves the reaction of α-chlorinated β-keto esters with hydroxylamine hydrochloride to form the isoxazole ring through cyclization.

Key steps:

  • Starting material: Ethyl 4-chloro-3-oxobutanoate or related α-chlorinated β-keto esters.
  • Reagent: Hydroxylamine hydrochloride.
  • Solvent: Ethanol or ethyl acetate.
  • Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (0–40°C) to avoid decomposition of intermediates.
  • Workup: After reaction completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried and concentrated to yield an intermediate isoxazoline ester.
  • Conversion: The intermediate is then treated with a base (e.g., sodium hydroxide) to induce ring aromatization, yielding the isoxazolecarboxylate.

This method is supported by a European patent describing the preparation of 3-isoxazolecarboxylic acid derivatives, which can be adapted for ethyl esters and substituted benzoyl groups.

Biocatalytic Asymmetric Reduction for Intermediate Preparation

A notable method for preparing key intermediates such as ethyl 4-chloro-3-hydroxybutanoate, which can be further transformed into the isoxazole ring system, involves biocatalytic asymmetric reduction:

  • Substrate: Ethyl 4-chloroacetoacetate.
  • Catalysts: Keto reductase and glucose dehydrogenase enzymes.
  • Cofactors: NADPH with glucose as a hydrogen donor.
  • Solvent system: Ethyl acetate and purified water or ethylene dichloride.
  • Reaction conditions: Temperature 28–33°C, pH buffered between 6.0 and 7.5 using hydrophosphate buffer.
  • Reaction time: 6–10 hours.
  • Yield: High yield of ethyl 4-chloro-3-hydroxybutanoate with simplified operation steps.

This enzymatic method offers stereoselectivity and mild reaction conditions, which are advantageous for preparing chiral intermediates for further synthetic elaboration.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
Isoxazole ring formation Cyclization of α-chlorinated β-keto esters with hydroxylamine Hydroxylamine hydrochloride, ethanol, 0–40°C High yield, industrially scalable Requires careful temperature control
4-(4-chlorobenzoyl) substitution Friedel-Crafts acylation or pre-substituted β-keto esters 4-chlorobenzoyl chloride, AlCl3, inert solvent Direct introduction of substituent Lewis acid handling, possible side reactions
Biocatalytic asymmetric reduction Enzymatic reduction of ethyl 4-chloroacetoacetate Keto reductase, glucose dehydrogenase, NADPH, glucose, pH 6–7.5, 28–33°C Stereoselective, mild conditions Enzyme cost, reaction time

Detailed Research Findings and Notes

  • The cyclization reaction to form the isoxazole ring proceeds via initial formation of an isoxazoline intermediate, which is unstable and readily converts to the aromatic isoxazole upon base treatment or heating.
  • The use of hydroxylamine hydrochloride in ethanol under controlled temperature avoids side reactions and decomposition of sensitive intermediates.
  • The biocatalytic reduction method for preparing chiral hydroxy esters is notable for its environmental friendliness and high enantioselectivity, which is critical for pharmaceutical applications.
  • The 4-chlorobenzoyl group introduction is best performed under controlled conditions to prevent over-acylation or degradation of the isoxazole ring.
  • Purification typically involves extraction, washing, drying, and recrystallization from ethyl acetate or similar solvents to achieve high purity.

Scientific Research Applications

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorobenzoyl group and the isoxazole ring allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Compound Name Molecular Formula Substituent (R) Molecular Weight Key Properties/Applications
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate* C₁₃H₁₀ClNO₄ 4-Cl-C₆H₄CO 279.68 (calc.) High lipophilicity (logP ~3.3 inferred from analogs ); potential intermediate in drug synthesis .
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate C₁₉H₁₅NO₅ 4-PhO-C₆H₄CO 337.33 Increased steric bulk and lipophilicity; used in crystallography studies (MDL: MFCD09152728) .
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate C₁₄H₁₃NO₅ 4-MeO-C₆H₄CO 275.26 Moderate polarity (logP lower than chloro analog); pharmaceutical intermediate (MDL: MFCD09027191) .
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate C₁₃H₁₀N₂O₆ 4-NO₂-C₆H₄CO 290.23 High reactivity due to nitro group; used in high-throughput synthesis (AKOS005091527) .

Notes:

  • Chloro Substituent : Enhances metabolic stability and membrane permeability compared to methoxy or nitro groups .
  • Nitro Substituent : Increases electrophilicity, making the compound prone to reduction or nucleophilic attack .

Chromatographic Behavior

In HPLC analyses (Pharmacopeial Forum), analogs with chloro substituents exhibit higher retention times (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate: RRT 0.80) compared to methoxy derivatives (RRT 0.85), indicating greater lipophilicity . This property is critical for impurity profiling in pharmaceuticals.

Pharmacological Relevance

Impurity Profiling

The compound and its analogs are monitored as impurities in drug substances. For instance, ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is controlled at ≤0.80% in fenofibrate formulations .

Crystallography and Material Science

Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate (CAS 952183-09-4) has been characterized via X-ray diffraction, revealing planar isoxazole and benzoyl moieties conducive to π-π interactions . Such structural insights aid in designing co-crystals for enhanced drug delivery.

Biological Activity

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring and a chlorobenzoyl moiety, which contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, allowing for the synthesis of derivatives with potentially enhanced properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the isoxazole ring facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In animal models, it has shown significant pain relief comparable to standard analgesics like acetaminophen and acetylsalicylic acid. The effective dose (ED50) for pain relief was determined to be lower than that of these standard drugs, indicating a potentially superior analgesic profile .

Anti-inflammatory Activity

This compound has been investigated for anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various isoxazole derivatives found that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Analgesic Activity : In a controlled experiment involving mice, this compound was administered prior to inducing pain via acetic acid injection. Results indicated a marked reduction in pain response compared to control groups, supporting its use as an effective analgesic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylateBromine atom instead of chlorineSimilar antimicrobial properties
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylateFluorine atom influences electronic propertiesEnhanced binding affinity
Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylateMethyl group alters steric effectsDifferent analgesic potency

The variations in biological activity among these compounds underscore the importance of functional groups in determining their therapeutic potentials.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate?

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. For example, pyridine-3,4-dicarboxylic anhydride can react with 4-chlorobenzoyl chloride under controlled conditions to form the isoxazole backbone, followed by esterification with ethanol. Reaction optimization includes temperature control (80–100°C) and catalysts like triethylamine to improve yield (~32% in preliminary studies). Purification often involves column chromatography using gradients of cyclohexane/ethyl acetate .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • X-ray crystallography for definitive structural confirmation (e.g., using SHELX software for refinement ).
  • NMR spectroscopy (¹H and ¹³C) to verify functional groups and purity.
  • LC-MS or HPLC for assessing purity and detecting impurities (e.g., related esters or chlorinated byproducts) .
  • FT-IR to identify carbonyl (C=O) and isoxazole ring vibrations .

Q. How should this compound be stored to ensure stability?

Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Avoid exposure to moisture and light, which may degrade the 4-chlorobenzoyl moiety. Stability studies recommend monitoring via periodic HPLC analysis .

Q. What solvents are suitable for experimental use with this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethyl acetate or dichloromethane. Avoid protic solvents (e.g., water, methanol) for long-term storage due to ester hydrolysis risks. Solubility data should be confirmed via UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction, refined using programs like SHELXL , provides atomic-level resolution of the isoxazole ring conformation and substituent orientations. For example, studies on ethyl 5-methyl-3-phenylisoxazole-4-carboxylate revealed dihedral angles between the isoxazole and aryl rings, critical for understanding steric effects in reactivity .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade synthesis?

Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Reference standards for common impurities (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ) can identify byproducts. Gradient elution (e.g., acetonitrile/water) and relative retention times (Table 1 in ) help quantify impurities below 0.1% thresholds .

Q. How can researchers evaluate the bioactivity of this compound?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorescence-based protocols.
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines, comparing IC₅₀ values to known isoxazole derivatives .
  • Molecular docking : Model interactions with proteins (e.g., using AutoDock Vina) to predict binding affinities .

Q. How should contradictory data on biological activity be addressed?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Ensure compound purity via HPLC and mass spectrometry. Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables. Contradictions may arise from differences in cell lines or assay methodologies .

Q. What computational methods support SAR studies for this compound?

  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using descriptors like logP or molar refractivity .

Q. How can regioselectivity challenges in isoxazole functionalization be overcome?

Employ directing groups (e.g., boronates) or transition-metal catalysis (e.g., Pd-mediated C–H activation). For example, palladium acetate with ligands like XPhos can enhance selectivity during cross-coupling reactions at the 4-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.